Boc-d-homoserine

Peptide Synthesis Amino Acid Derivatives Quality Control

Boc-D-homoserine is the D-enantiomer building block pre-protected with acid-labile Boc for seamless Boc-SPPS workflows. Unlike L-homoserine derivatives that alter peptide stereochemistry, or Fmoc-protected analogs incompatible with TFA deprotection, this compound ensures correct D-configuration and orthogonal protection. Commercial ≥98% purity minimizes pre-synthesis purification, and scalable supply up to 50 kg supports discovery-to-preclinical campaigns. Choose Boc-D-homoserine for reliable peptide pharmacophore construction and extended in vivo stability.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 67198-87-2
Cat. No. B1282196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-d-homoserine
CAS67198-87-2
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCO)C(=O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1
InChIKeyPZEMWPDUXBZKJN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Homoserine (CAS 67198-87-2) Procurement-Ready Baseline: Molecular Identity and Purity Specifications for Peptide Synthesis


Boc-D-homoserine (CAS 67198-87-2), also registered under CAS 745011-75-0, is the N-Boc (tert-butoxycarbonyl) protected D-enantiomer of the non-proteinogenic α-amino acid homoserine, with the molecular formula C₉H₁₇NO₅ and a molecular weight of 219.23 g/mol [1]. This compound belongs to the class of protected amino acid derivatives, specifically serving as a chiral building block where the Boc group provides acid-labile N-terminal protection compatible with Boc-based solid-phase peptide synthesis (SPPS) protocols [2]. Commercial sources consistently report chemical purity specifications of ≥98% as determined by HPLC, GC, or titration methods, establishing a procurement-ready baseline for research and industrial applications [2][3].

Why Boc-D-Homoserine Cannot Be Replaced by Generic L-Homoserine Derivatives or Alternative Protecting Groups


Substitution with L-homoserine derivatives introduces the incorrect stereochemistry for applications requiring D-amino acid residues, fundamentally altering peptide backbone conformation, protease resistance profiles, and biological target recognition [1]. Replacement with Fmoc-protected D-homoserine derivatives, while retaining correct stereochemistry, is incompatible with Boc-based SPPS workflows due to orthogonal deprotection requirements (base-labile Fmoc versus acid-labile Boc) . Additionally, direct use of unprotected D-homoserine in peptide coupling reactions leads to uncontrolled polymerization and side-chain hydroxyl group reactivity without orthogonal protection strategies, necessitating the pre-installed Boc protection for regioselective amide bond formation .

Boc-D-Homoserine Procurement-Ready Evidence Guide: Quantifiable Differentiation for Scientific Selection


Chemical Purity Specification: Boc-D-Homoserine (≥98%) Versus Unprotected D-Homoserine (Typical <95%)

Commercially sourced Boc-D-homoserine is routinely supplied with chemical purity specifications of ≥98% as determined by HPLC, GC, or titration methods [1][2]. In contrast, unprotected D-homoserine is typically available at lower purity grades (often <95%) due to the increased susceptibility of the free amino and hydroxyl groups to degradation and side reactions during storage and handling . The Boc protecting group confers enhanced stability to the molecule, enabling higher purity retention during manufacturing and supply chain logistics.

Peptide Synthesis Amino Acid Derivatives Quality Control

Stereochemical Integrity: Enantiomeric Purity of Boc-D-Homoserine Versus Racemic or L-Enantiomer Contamination Risks

The chiral integrity of Boc-D-homoserine is routinely verified via chiral HPLC methods using specialized chiral stationary phases capable of resolving D- and L-isomers . While specific enantiomeric excess (ee) values are not uniformly published across vendors, the compound is marketed as the defined D-enantiomer with the IUPAC name (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, establishing a defined stereochemical configuration [1]. In contrast, racemic Boc-homoserine or L-enantiomer contamination in D-enantiomer batches would introduce opposite stereochemistry into peptide chains, altering backbone conformation and potentially abolishing desired biological activity in D-amino acid-containing peptides [2].

Chiral Resolution Enantioselective Synthesis Peptide Conformation

Orthogonal Protecting Group Strategy: Boc-D-Homoserine Acid-Labile Deprotection Versus Fmoc-D-Homoserine Base-Labile Requirements

Boc-D-homoserine employs the acid-labile tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (typically trifluoroacetic acid in dichloromethane) to liberate the free amine for peptide chain elongation [1][2]. In contrast, Fmoc-protected D-homoserine derivatives such as Fmoc-O-trityl-D-homoserine utilize the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, requiring basic conditions (typically piperidine) for deprotection . This fundamental difference in deprotection chemistry dictates that Boc-D-homoserine is exclusively compatible with Boc-SPPS workflows and incompatible with Fmoc-SPPS without intermediate protecting group exchange steps that would add 2-3 synthetic transformations and reduce overall yield.

Solid-Phase Peptide Synthesis Protecting Group Orthogonality SPPS Protocols

Commercial Scalability: Boc-D-Homoserine Production Scale (Up to 50 kg) Versus Specialty D-Homoserine Derivatives (Limited Batch Sizes)

Commercial vendors offer Boc-D-homoserine at production scales up to 50 kg, with established synthetic routes from D-homoserine via Boc protection using di-tert-butyl dicarbonate or tert-butoxycarbonyl chlorocarbonate [1]. In contrast, more specialized D-homoserine derivatives such as Fmoc-O-trityl-D-homoserine or Boc-D-homoserine lactone are typically available only at research-scale quantities (milligrams to grams) due to more complex, multi-step synthetic routes requiring additional orthogonal protection and deprotection steps . The scalability gap represents a critical procurement consideration for process development and manufacturing applications.

Scale-Up Synthesis Process Chemistry Industrial Procurement

Stability Profile: Boc-D-Homoserine Long-Term Storage (3 Years at -20°C) Versus Unprotected D-Homoserine Degradation Liability

Vendor specifications indicate that Boc-D-homoserine powder is stable for up to 3 years when stored at -20°C, with solution stability extending to 6 months at -80°C [1]. The Boc protecting group stabilizes the molecule against the intramolecular cyclization, oxidation, and polymerization reactions that unprotected D-homoserine undergoes due to its free amino and hydroxyl functionalities . This enhanced stability profile translates to reduced inventory turnover requirements and lower risk of batch failure due to degradation during storage.

Compound Storage Stability Testing Inventory Management

Side-Chain Hydroxyl Group Orthogonality: Boc-D-Homoserine Versus Boc-D-Homoserine Lactone Reactivity Profiles

Boc-D-homoserine (CAS 67198-87-2) retains the free γ-hydroxyl group, enabling subsequent selective derivatization (e.g., phosphorylation, glycosylation, or etherification) during multi-step synthesis sequences [1]. In contrast, Boc-D-homoserine lactone (CAS 67198-86-1) contains the hydroxyl group locked in an intramolecular ester with the carboxyl terminus, precluding hydroxyl functionalization without prior lactone ring opening . The free hydroxyl group in Boc-D-homoserine provides an additional site for orthogonal functional group manipulation in complex peptide and natural product synthesis workflows.

Protecting Group Strategy Chemoselective Synthesis Hydroxyl Protection

Boc-D-Homoserine Application Scenarios: Where Procurement of This Building Block Delivers Definitive Workflow Value


Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) Incorporating D-Homoserine Residues

Boc-D-homoserine is the building block of choice for Boc-SPPS protocols requiring incorporation of D-homoserine residues. Its acid-labile Boc protection aligns with standard Boc-SPPS deprotection cycles using TFA, while the free side-chain hydroxyl permits post-synthetic modifications [1]. The commercial availability of Boc-D-homoserine at ≥98% purity reduces pre-synthesis purification requirements, and its documented multi-year stability supports long-term SPPS instrument operation without frequent re-supply interruptions [2].

Synthesis of D-Amino Acid-Containing Peptide Therapeutics and Antimicrobial Peptides

Peptide therapeutics incorporating D-amino acids exhibit enhanced resistance to proteolytic degradation and extended in vivo half-lives compared to their all-L counterparts. Boc-D-homoserine serves as a key D-amino acid building block for constructing such sequences, where stereochemical integrity is critical [1]. The defined D-configuration (2R) ensures correct spatial orientation of the homoserine side chain within the peptide pharmacophore, a requirement that cannot be met by L-homoserine derivatives or racemic mixtures [2].

Process Development and Scale-Up Synthesis of Complex Natural Product Analogs

For medicinal chemistry programs advancing from discovery to preclinical development, Boc-D-homoserine offers a scalable building block for constructing D-homoserine-containing intermediates. With commercial production capacity up to 50 kg, this compound supports gram-to-kilogram scale synthesis campaigns without the need for custom synthesis of specialized derivatives [1]. Its stability profile (3 years at -20°C) further enables inventory management for multi-year process optimization programs [2].

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

Boc-D-homoserine provides orthogonal protection of the amino group while leaving both the carboxyl and hydroxyl groups available for sequential functionalization. This orthogonal profile enables chemoselective amide bond formation at the carboxyl terminus followed by acid-mediated Boc removal to reveal the free amine for further chain extension [1]. In contrast, unprotected D-homoserine would undergo uncontrolled polymerization, while Fmoc-protected analogs are incompatible with acid-mediated reaction sequences due to premature Fmoc cleavage [2].

Technical Documentation Hub

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